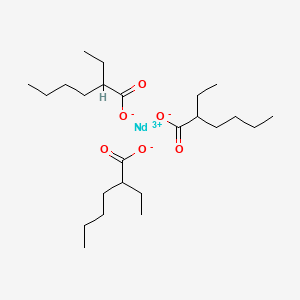
Hexanoic acid, 2-ethyl-, neodymium(3+) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 2-ethyl-, neodymium(3+) salt is a coordination compound with the chemical formula C8H16O2.Nd. It is also known as neodymium 2-ethylhexanoate or neodymium tris(2-ethylhexanoate). This compound is a neodymium salt of 2-ethylhexanoic acid and is commonly used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexanoic acid, 2-ethyl-, neodymium(3+) salt can be synthesized by reacting 2-ethylhexanoic acid with neodymium chloride or neodymium nitrate in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the neodymium complex.
Industrial Production Methods: In an industrial setting, the compound is produced by combining neodymium oxide or neodymium carbonate with 2-ethylhexanoic acid in a solvent such as ethanol or methanol. The mixture is then heated and stirred to ensure complete reaction and formation of the neodymium salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products.
Reduction: Reduction reactions can be performed to reduce the neodymium complex to its lower oxidation state.
Substitution: Substitution reactions can occur where the neodymium ion is replaced by another metal ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Transition metal salts and ligands are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Lower oxidation state neodymium complexes.
Substitution: Neodymium complexes with different metal ions.
Applications De Recherche Scientifique
Hexanoic acid, 2-ethyl-, neodymium(3+) salt is widely used in scientific research due to its unique properties. It is used in:
Catalysis: The compound serves as a catalyst in various organic synthesis reactions, including polymerization and hydroformylation.
Material Science: It is used in the production of advanced materials, such as ceramics and glass.
Biomedical Applications: The compound is explored for its potential use in medical imaging and drug delivery systems.
Environmental Science: It is used in the removal of heavy metals from wastewater and soil remediation.
Mécanisme D'action
The mechanism by which hexanoic acid, 2-ethyl-, neodymium(3+) salt exerts its effects involves its ability to coordinate with various ligands and metal ions. The neodymium ion acts as a central metal atom, forming stable complexes with organic ligands. These complexes can participate in redox reactions, substitution reactions, and catalytic processes.
Molecular Targets and Pathways Involved:
Redox Reactions: The neodymium ion can undergo redox reactions, changing its oxidation state and forming new compounds.
Substitution Reactions: The neodymium complex can undergo ligand exchange reactions, leading to the formation of new coordination compounds.
Catalytic Processes: The compound can act as a catalyst in various chemical reactions, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Neodymium acetate
Neodymium chloride
Neodymium nitrate
Neodymium oxide
Neodymium carbonate
Propriétés
Numéro CAS |
73227-23-3 |
|---|---|
Formule moléculaire |
C8H16NdO2 |
Poids moléculaire |
288.45 g/mol |
Nom IUPAC |
2-ethylhexanoic acid;neodymium |
InChI |
InChI=1S/C8H16O2.Nd/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
XQQKZIOYKFKEGM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Nd+3] |
SMILES canonique |
CCCCC(CC)C(=O)O.[Nd] |
Key on ui other cas no. |
73227-23-3 |
Description physique |
Liquid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















